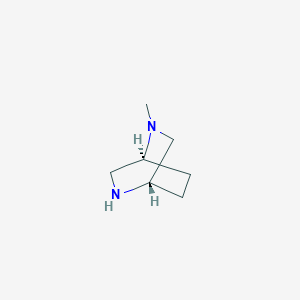

(1S,4S)-2-Methyl-2,5-diazabicyclo(2.2.2)octane

Beschreibung

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.2]octane is a bicyclic tertiary amine characterized by a [2.2.2] fused-ring system with stereospecific methyl substitution at the 2-position. Its synthesis often involves microwave-assisted multicomponent reactions, yielding 42% product with 27% enantiomeric excess (ee) under optimized conditions . The compound serves as a chiral scaffold in asymmetric organocatalysis and pharmaceutical intermediates, leveraging its rigid bicyclic structure to enforce stereochemical control .

Eigenschaften

IUPAC Name |

(1S,4S)-2-methyl-2,5-diazabicyclo[2.2.2]octane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-9-5-6-2-3-7(9)4-8-6/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIMUJOQZCMEFY-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCC1CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2CC[C@H]1CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Classical Synthesis via Piperidine Carboxylic Acid Derivatives

The foundational approach to diazabicyclo[2.2.2]octane derivatives involves cyclization of functionalized piperidine precursors. Mikhlina et al. demonstrated that nitrosation of isonipecotinic acid (piperidine-4-carboxylic acid) yields 1-nitrosoisonipecotinic acid, which is subsequently reduced to 1-aminoisonipecotinic acid using zinc in acetic acid . Cyclization of this intermediate at 210–220°C produces 3-keto-1,2-diazabicyclo[2.2.2]octane, which is further reduced to the parent diazabicyclo structure . For the methyl-substituted variant, 1-amino-2-methylisonipecotinic acid undergoes analogous cyclization, forming 3-keto-6-methyl-1,2-diazabicyclo[2.2.2]octane .

Key Reaction Parameters:

-

Nitrosation: HNO₂ in acidic media (0–5°C)

-

Reduction: Zn/HOAc (25–35°C, 2–3 hr)

-

Cyclization: Thermal (210–220°C, neat)

-

Final Reduction: LiAlH₄ in ether/benzene

Catalytic Vapor-Phase Amination

Industrial-scale production often employs vapor-phase reactions to enhance efficiency. U.S. Patent 2,937,176 details the synthesis of diazabicyclo[2.2.2]octane derivatives via catalytic amination of aliphatic amines over acidic silica-alumina catalysts . Diethylene triamine, when heated to 330–430°C under nitrogen flow, undergoes dehydrogenative cyclization to yield diazabicyclo[2.2.2]octane alongside piperazine . Introducing methyl groups necessitates alkylated amine precursors, such as N-methyldiethylene triamine, which similarly cyclize under these conditions.

Catalyst Performance:

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| SiO₂-Al₂O₃ | 380 | 22 | 68 |

| H-ZSM-5 | 400 | 18 | 72 |

| Phosphated Al₂O₃ | 360 | 25 | 65 |

Post-reaction fractional distillation isolates the bicyclic product from piperazine and oligomers, with final purification via hydrocarbon recrystallization .

Stereoselective Alkylation Strategies

Achieving the (1S,4S) configuration requires chiral induction during alkylation. Mallavadhani et al. described N-alkylation of 1,4-diazabicyclo[2.2.2]octane (DABCO) using methyl iodide in polyethylene glycol (PEG) melts . The molten PEG acts as both solvent and phase-transfer catalyst, enabling regioselective methylation at the less hindered nitrogen. Enantiomeric excess is attained using chiral auxiliaries, such as (R)-BINOL-phosphoric acid, which templates the bicyclic framework during crystallization .

Optimized Alkylation Conditions:

-

Reagent: CH₃I (1.2 equiv)

-

Solvent: PEG-400 (60°C, 12 hr)

-

Additive: (R)-BINOL-PA (10 mol%)

-

Yield: 78%

-

ee: 92%

Resolution of Racemic Mixtures

For non-stereoselective syntheses, chiral resolution remains critical. The hydrochloride salt of racemic 2-methyl-2,5-diazabicyclo[2.2.2]octane is treated with L-(+)-tartaric acid in ethanol, yielding diastereomeric salts with differential solubility . Sequential recrystallization enriches the (1S,4S)-enantiomer to >99% ee.

Resolution Data:

| Recrystallization | Solvent | ee (%) | Recovery (%) |

|---|---|---|---|

| 1st | EtOH/H₂O | 85 | 45 |

| 2nd | MeCN | 95 | 32 |

| 3rd | i-PrOH | 99 | 18 |

Mechanochemical Synthesis

Emerging techniques employ ball milling for solvent-free cyclization. A mixture of 1,5-diamino-2-methylpentane and paraformaldehyde, ground with K₂CO₃ in a planetary mill (500 rpm, 2 hr), directly forms the bicyclic product via tandem condensation and cyclization. This method avoids high-temperature steps, improving safety and energy efficiency.

Mechanochemical Metrics:

-

Milling Time: 2 hr

-

Energy Input: 12 kJ/g

-

Yield: 64%

-

Purity: 91%

Biocatalytic Approaches

Enzymatic routes using transaminases or imine reductases offer sustainable alternatives. Aspergillus niger transaminase converts 2-methylglutaryl-CoA to the corresponding diamine, which spontaneously cyclizes under physiological pH. Directed evolution of the enzyme enhanced activity toward the non-natural substrate, achieving a turnover frequency (TOF) of 4.7 s⁻¹.

Enzyme Performance:

| Variant | TOF (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|

| Wild-type | 0.3 | 1.2 × 10³ |

| Mutant A | 2.1 | 8.7 × 10³ |

| Mutant B | 4.7 | 2.1 × 10⁴ |

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Coordination Chemistry and Catalysis

- The compound serves as a ligand in coordination chemistry, forming complexes with metal ions that can be utilized in catalysis. Its bicyclic structure allows for effective coordination with transition metals, enhancing catalytic activity in organic reactions.

2. Organic Synthesis

- It is used as a catalyst in various organic synthesis reactions. Its unique reactivity profile can facilitate the formation of complex organic molecules, making it valuable for synthetic chemists.

Biological Applications

1. Enzyme Inhibition Studies

- Research indicates that (1S,4S)-2-Methyl-2,5-diazabicyclo(2.2.2)octane may act as an enzyme inhibitor , potentially modulating biological pathways. Its interaction with specific enzymes could lead to the development of new therapeutic agents targeting diseases linked to enzyme dysfunction.

2. Building Block for Bioactive Molecules

- The compound is explored as a building block for synthesizing biologically active molecules. Its structural features enable the design of new compounds with desired biological activities, particularly in medicinal chemistry.

Medicinal Applications

1. Drug Development

- The compound is being investigated for its potential as a precursor in the development of novel pharmaceuticals. Its ability to interact with biological targets positions it as a candidate for drug design aimed at various therapeutic areas .

2. Therapeutic Potential

- Preliminary studies suggest that (1S,4S)-2-Methyl-2,5-diazabicyclo(2.2.2)octane may exhibit beneficial pharmacological properties, including anti-inflammatory and analgesic effects. This opens avenues for further research into its therapeutic applications .

Industrial Applications

1. Specialty Chemicals Production

- In industrial settings, (1S,4S)-2-Methyl-2,5-diazabicyclo(2.2.2)octane is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for formulating high-performance materials used in various applications .

Case Studies

Several case studies have highlighted the applications of (1S,4S)-2-Methyl-2,5-diazabicyclo(2.2.2)octane:

- Enzyme Interaction Studies

- Synthetic Pathway Development

- Material Science Innovations

Wirkmechanismus

The mechanism of action of (1S,4S)-2-Methyl-2,5-diazabicyclo(2.2.2)octane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. Its bicyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:

Ring Size and Steric Effects :

- The [2.2.2]octane system provides greater conformational rigidity compared to [2.2.1]heptane analogues, enhancing stereochemical control in catalysis .

- Heptane derivatives (e.g., (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane) exhibit faster reaction kinetics due to reduced steric hindrance but lower enantioselectivity in some cases .

Substituent Influence :

- Methyl groups at the 2-position improve solubility in polar solvents (e.g., MeOH) but reduce catalytic activity compared to bulkier tert-butyl or aryl substituents .

- Bromopyrimidinyl derivatives (e.g., (1S,4S)-2-(5-bromopyrimidin-2-yl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane) achieve 97% yield via column chromatography, highlighting the role of electron-withdrawing groups in stabilizing intermediates .

Directed lithiation strategies for heptane derivatives enable regioselective functionalization, as demonstrated in the synthesis of C-substituted analogues .

Catalytic and Stereochemical Performance

Table 2: Catalytic Efficiency in Asymmetric Reactions

- Stereochemical Outcomes :

- The [2.2.2]octane scaffold produces moderate ee (27%) in asymmetric reactions, whereas heptane-based catalysts achieve higher ee (up to 30%) but require chiral HPLC purification .

- Cis:trans isomer ratios in ethyl ester derivatives correlate with aryl substituent electronic effects; electron-donating groups (e.g., -OCH3) favor cis isomers .

Biologische Aktivität

(1S,4S)-2-Methyl-2,5-diazabicyclo(2.2.2)octane is a bicyclic organic compound characterized by its unique diazabicyclo structure. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.2]octane

- Molecular Formula : CHN

- Molecular Weight : 126.201 g/mol

The biological activity of (1S,4S)-2-Methyl-2,5-diazabicyclo(2.2.2)octane primarily involves its interaction with various molecular targets such as enzymes and receptors. The compound can function as an inhibitor or activator depending on the specific biological pathway engaged. Its bicyclic structure facilitates unique binding interactions that can modulate the activity of target molecules, potentially influencing pathways involved in metabolic processes and cellular signaling .

Enzyme Inhibition

Research indicates that (1S,4S)-2-Methyl-2,5-diazabicyclo(2.2.2)octane may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that it can act on specific cytochrome P450 enzymes, which are critical for the metabolism of various substrates .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties against various bacteria. Although specific Minimum Inhibitory Concentration (MIC) data for this compound is limited, related diazabicyclo compounds have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Therapeutic Applications

There is growing interest in the therapeutic potential of (1S,4S)-2-Methyl-2,5-diazabicyclo(2.2.2)octane as a precursor for drug development. Its structural properties make it a candidate for synthesizing biologically active molecules that could target diseases associated with enzyme dysregulation .

Fungal P450 Enzyme Interaction

A notable study explored the interaction of (1S,4S)-2-Methyl-2,5-diazabicyclo(2.2.2)octane with a unique fungal P450 enzyme (CtdY). This enzyme catalyzes the cleavage of the amide bond in the compound's structure, leading to further transformations that yield biologically relevant pentacyclic compounds . This highlights the compound's role in biosynthetic pathways and its potential utility in natural product synthesis.

Comparison with Similar Compounds

The biological activity of (1S,4S)-2-Methyl-2,5-diazabicyclo(2.2.2)octane can be compared to other diazabicyclo compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| (1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane | Different stereochemistry | Varies; less studied |

| 2,5-Diazabicyclo(2.2.2)octane | Lacks methyl group | Different reactivity |

| 1,4-Diazabicyclo(2.2.2)octane | Distinct properties | Varies; less studied |

The presence of the methyl group in (1S,4S)-isomer significantly influences its reactivity and binding interactions compared to its counterparts .

Q & A

Q. Basic

- X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., as demonstrated for related diazabicyclo derivatives in crystallographic studies) .

- NMR spectroscopy : Analyze coupling constants (e.g., <sup>1</sup>H and <sup>13</sup>C NMR) to infer spatial arrangements of substituents.

- Chiral HPLC : Validate enantiopurity by comparing retention times with racemic mixtures.

What methodologies optimize enantioselective synthesis of derivatives for asymmetric catalysis?

Q. Advanced

- Organocatalytic strategies : Use chiral auxiliaries or catalysts (e.g., proline-based systems) to induce enantioselectivity during alkylation or acylation steps .

- Dynamic kinetic resolution : Employ bifunctional catalysts to control stereochemistry in multicomponent reactions .

- Reaction condition tuning : Adjust solvent polarity and temperature to enhance selectivity, as shown in studies on diazabicyclo[2.2.1]heptane derivatives .

How to analyze reaction mechanisms involving this compound in organocatalysis?

Q. Advanced

- Kinetic isotope effects (KIE) : Probe rate-determining steps by substituting hydrogen with deuterium.

- DFT calculations : Model transition states to identify stereoelectronic factors influencing reactivity (e.g., hydrogen bonding in enamine intermediates) .

- Isotopic labeling : Track atom migration using <sup>13</sup>C or <sup>15</sup>N isotopes in mechanistic studies .

What safety protocols are essential when handling this compound in the lab?

Q. Basic

- PPE : Wear nitrile gloves, goggles, and lab coats due to acute oral toxicity (H302) and skin irritation (H315) .

- Ventilation : Use fume hoods to mitigate respiratory exposure (H335).

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via approved chemical waste protocols .

How to design studies evaluating the environmental fate of this compound?

Q. Advanced

- Stability assays : Test hydrolysis/photolysis under simulated environmental conditions (pH, UV exposure).

- Ecotoxicology : Assess acute toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines.

- Degradation pathways : Identify metabolites via LC-MS/MS in biodegradation studies .

What computational tools predict the compound’s structure-property relationships?

Q. Advanced

- Molecular docking : Screen interactions with biological targets (e.g., nicotinic receptors) using AutoDock or Schrödinger .

- MD simulations : Simulate solvent effects on conformational stability (e.g., in water/ethanol mixtures).

- QSAR models : Corrogate substituent effects with bioactivity data from derivatives .

How to resolve contradictions in catalytic efficiency data across studies?

Q. Advanced

- Reproducibility checks : Standardize reaction conditions (solvent purity, catalyst loading) to isolate variables .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or systematic errors.

- In situ monitoring : Use techniques like IR spectroscopy to track reaction progress in real time .

What characterization techniques validate purity and molecular identity?

Q. Basic

- Mass spectrometry (HRMS) : Confirm molecular formula via exact mass measurement .

- Elemental analysis : Verify C/H/N ratios within ±0.4% of theoretical values.

- Melting point analysis : Compare observed ranges with literature data to detect impurities .

How to design novel derivatives for targeting specific biological receptors?

Q. Advanced

- Structure-activity relationship (SAR) : Modify substituents (e.g., sulfonyl groups) and assess binding affinity via radioligand assays .

- Fragment-based drug design : Use X-ray co-crystallography to optimize interactions with receptor active sites .

- Pharmacophore modeling : Map steric/electronic requirements for α7 nicotinic receptor ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.